BenchChemオンラインストアへようこそ!

3-(4-chlorobenzyl)-1-(3-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione

Kinase inhibitor SAR Halogen bonding

This 1,3-dibenzyl-substituted pyrido[3,2-d]pyrimidine-2,4-dione features a distinct 4-chlorobenzyl (N3) and 3-fluorobenzyl (N1) substitution pattern that establishes a unique halogen-bonding and lipophilic profile. The scaffold is known for nanomolar kinase inhibition (PI3Kδ, CDK5, DYRK1A, MNK). Its XLogP3 of 3.8 and zero H-bond donors support passive permeability. Ideal for halogen-scanning SAR matrices and scaffold-hopping comparisons. Order now for reproducible kinase profiling.

Molecular Formula C21H15ClFN3O2
Molecular Weight 395.82
CAS No. 923113-50-2
Cat. No. B2433082
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-chlorobenzyl)-1-(3-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione
CAS923113-50-2
Molecular FormulaC21H15ClFN3O2
Molecular Weight395.82
Structural Identifiers
SMILESC1=CC(=CC(=C1)F)CN2C3=C(C(=O)N(C2=O)CC4=CC=C(C=C4)Cl)N=CC=C3
InChIInChI=1S/C21H15ClFN3O2/c22-16-8-6-14(7-9-16)12-26-20(27)19-18(5-2-10-24-19)25(21(26)28)13-15-3-1-4-17(23)11-15/h1-11H,12-13H2
InChIKeyKEFHGRAFXIHCFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4-Chlorobenzyl)-1-(3-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione (CAS 923113-50-2): Procurement-Relevant Chemical Profile


3-(4-Chlorobenzyl)-1-(3-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione (CAS 923113-50-2) is a synthetic 1,3-dibenzyl-substituted pyrido[3,2-d]pyrimidine-2,4-dione with molecular formula C21H15ClFN3O2 and molecular weight 395.8 g/mol [1]. The compound belongs to the pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione class, a scaffold recognized in medicinal chemistry for its capacity to inhibit protein kinases, including CDK5, DYRK1A, PI3Kδ, and MNK/PIM kinases, through ATP-binding site competition [2][3]. The specific substitution pattern—a 4-chlorobenzyl group at the N3 position and a 3-fluorobenzyl group at the N1 position—distinguishes it from other 1,3-dibenzyl analogs and establishes a unique halogen-bonding and lipophilic profile relevant for kinase selectivity screening and structure-activity relationship (SAR) studies.

Why 3-(4-Chlorobenzyl)-1-(3-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione Cannot Be Replaced by a Generic Pyrido[3,2-d]pyrimidine-2,4-dione Analog


Generic substitution within the 1,3-dibenzyl pyrido[3,2-d]pyrimidine-2,4-dione series is precluded by the critical influence of benzyl substituent identity and position on both target kinase selectivity and antiproliferative potency. The pyrido[3,2-d]pyrimidine-2,4-dione scaffold has been demonstrated to yield sub-nanomolar PI3Kδ inhibitors (e.g., compound S5, IC50 = 2.82 nM) and nanomolar CDK5/DYRK1A dual inhibitors (compound 27, IC50: 110 nM for CDK5, 24 nM for DYRK1A), but these activities are exquisitely sensitive to the nature of the aromatic substituents [1][2]. In this context, the target compound's unique pairing of an electron-withdrawing 4-chloro substituent on the N3-benzyl group with a 3-fluoro substituent on the N1-benzyl group generates a distinct electrostatic potential surface and dipole moment that cannot be reproduced by analogs bearing 4-fluoro, unsubstituted benzyl, or 2-chlorobenzyl replacements [3]. Even within closely related halogen-substituted analogs, repositioning the halogen from the 4- to the 3-position or swapping Cl for F has been shown to alter kinase inhibition profiles and cellular IC50 values in pyrido[3,2-d]pyrimidine series, mandating compound-specific procurement for reproducible SAR and screening campaigns [2].

Quantitative Differentiation Evidence for 3-(4-Chlorobenzyl)-1-(3-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione (CAS 923113-50-2) Relative to Analogs


Halogen Substitution Pattern Differentiation: 4-Cl (N3) / 3-F (N1) Versus 4-F (N3) / 3-F (N1) in Pyrido[3,2-d]pyrimidine-2,4-diones

The target compound incorporates a 4-chlorobenzyl group at the N3 position, contrasting with the closest commercially available analog, 1-(3-fluorobenzyl)-3-(4-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione (CAS 921800-38-6), which carries a 4-fluorobenzyl group at N3 [1]. In pyrido[3,2-d]pyrimidine kinase inhibitor series, 4-chlorobenzyl substitution has been associated with enhanced antiproliferative activity relative to 4-fluoro analogs: in a related 1,3-dibenzyl pyrido[3,2-d]pyrimidine-2,4-dione series, the 4-chlorobenzyl-bearing analog (1-benzyl-3-(4-chlorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione) demonstrated an IC50 of approximately 7.5 µM against HCT-116 colon cancer cells .

Kinase inhibitor SAR Halogen bonding

Lipophilicity and Passive Permeability: XLogP3-AA Differentiation from Non-Halogenated 1,3-Dibenzyl Pyrido[3,2-d]pyrimidine-2,4-diones

The target compound has a computed XLogP3-AA value of 3.8, reflecting the combined lipophilic contributions of the 4-chlorobenzyl and 3-fluorobenzyl substituents [1]. This value is approximately 0.5–0.7 log units higher than the predicted logP of the unsubstituted 1,3-dibenzyl pyrido[3,2-d]pyrimidine-2,4-dione (estimated XLogP3 ≈ 3.1–3.3), attributable to the chlorine atom's contribution to partition coefficient. The compound has zero hydrogen bond donors and four hydrogen bond acceptors, consistent with favorable passive membrane permeability potential [1].

Lipophilicity Drug-likeness Permeability

Kinase Inhibition Class-Level Evidence: Pyrido[3,2-d]pyrimidine-2,4-dione Scaffold Versus Pyrido[2,3-d]pyrimidine-2,4-dione Isomer

The pyrido[3,2-d]pyrimidine-2,4-dione scaffold of the target compound is structurally isomeric to the pyrido[2,3-d]pyrimidine-2,4-dione scaffold, and this regiochemical difference profoundly affects kinase target engagement. Pyrido[2,3-d]pyrimidine-2,4-diones have been reported as eEF-2K inhibitors (e.g., compound A-484954, IC50 = 420 nM) [1]. In contrast, pyrido[3,2-d]pyrimidine-2,4-diones have demonstrated activity against an orthogonal kinase panel including PI3Kδ (IC50 = 2.82 nM for compound S5), CDK5 (IC50 = 110 nM), DYRK1A (IC50 = 24 nM), and MNK1/2 (IC50 = 1 nM / 7 nM) [2][3][4]. No pyrido[3,2-d] isomer has been reported as a potent eEF-2K inhibitor, indicating scaffold-level kinase selectivity divergence.

Kinase selectivity Scaffold hopping Isomer comparison

Physicochemical Drug-Likeness Profile Versus Clinical Kinase Inhibitors

The target compound's physicochemical profile (MW = 395.8, XLogP3 = 3.8, HBD = 0, HBA = 4) [1] can be benchmarked against approved kinase inhibitors to assess its suitability as a lead-like or probe-like molecule. Idelalisib (PI3Kδ inhibitor, MW = 415.4, cLogP = 2.8) and the clinical-stage PI3Kδ inhibitor compound S5 (pyrido[3,2-d]pyrimidine series, MW = 484.0) serve as relevant comparators [2]. The target compound's molecular weight (395.8) is lower than both idelalisib (415.4) and S5 (484.0), while its lipophilicity (XLogP3 = 3.8) is higher than idelalisib (cLogP = 2.8), suggesting a differentiated absorption and distribution profile.

Drug-likeness Lead optimization Physicochemical profiling

1,3-Disubstitution Pattern Differentiation: N1 3-Fluorobenzyl vs. N1 2-Chlorobenzyl in Pyrido[3,2-d]pyrimidine-2,4-diones

The target compound carries a 3-fluorobenzyl group at the N1 position. The closely related analog 1-(2-chlorobenzyl)-3-(4-chlorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione substitutes this with a 2-chlorobenzyl group, relocating the halogen from the meta-fluoro to the ortho-chloro position . In pyrido[3,2-d]pyrimidine SAR studies, the position of halogen substitution on the N1-benzyl ring has been shown to significantly impact kinase inhibitory potency: for example, 3-chlorobenzyl derivatives exhibited different AC50 values compared to 4-chlorobenzyl derivatives in pyruvate kinase-coupled assays (AC50 0.126 vs. 0.326, respectively) [1]. The 3-fluoro substitution in the target compound provides a distinct hydrogen-bond acceptor capability at the meta position not present in the ortho-chloro analog.

Regioisomer Kinase inhibitor Substituent effect

Recommended Research Application Scenarios for 3-(4-Chlorobenzyl)-1-(3-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione (CAS 923113-50-2)


Kinase Selectivity Panel Screening Against PI3K, CDK, DYRK, and MNK Kinase Families

Deploy CAS 923113-50-2 as a structurally differentiated 1,3-dibenzyl pyrido[3,2-d]pyrimidine-2,4-dione probe in broad kinase selectivity panels. The pyrido[3,2-d]pyrimidine-2,4-dione scaffold has demonstrated activity against PI3Kδ (IC50 = 2.82 nM), CDK5 (IC50 = 110 nM), DYRK1A (IC50 = 24 nM), and MNK1/2 (IC50 = 1 nM / 7 nM) in optimized analogs [1][2][3]. The target compound's unique 4-Cl/3-F halogen pairing may confer a selectivity fingerprint distinct from published 4,7-disubstituted or 4,6-disubstituted pyrido[3,2-d]pyrimidines, making it valuable for identifying novel kinase inhibition profiles.

Structure-Activity Relationship (SAR) Studies on 1,3-Dibenzyl Pyrido[3,2-d]pyrimidine-2,4-dione Halogen Scan Libraries

Use CAS 923113-50-2 as the 4-Cl/3-F reference point in a systematic halogen-scanning SAR matrix. Compare directly with the 4-F/3-F analog (CAS 921800-38-6), the 4-Cl/H analog (1-benzyl-3-(4-chlorobenzyl) derivative, HCT-116 IC50 = 7.5 µM), and the 4-Cl/2-Cl analog to map the contribution of each halogen position to antiproliferative potency and kinase selectivity . The orthogonality of N1 and N3 substitution in this series enables deconvolution of halogen-bonding effects at each benzyl position.

Cell-Based Antiproliferative Screening in PI3K-AKT-mTOR Pathway-Dependent Cancer Cell Lines

Screen CAS 923113-50-2 in cell lines with documented PI3K pathway activation (e.g., SU-DHL-6, MDA-MB-231, HCT-116) based on the established activity of pyrido[3,2-d]pyrimidine-2,4-diones against PI3Kδ (IC50 = 2.82 nM for compound S5) and downstream AKT phosphorylation inhibition [1]. The compound's computed XLogP3 of 3.8 and zero hydrogen bond donors support passive cellular permeability, enabling phenotypic screening without prodrug modification [4].

Selectivity Profiling Against Pyrido[2,3-d]pyrimidine-2,4-dione Isomer Controls

Include CAS 923113-50-2 in scaffold-hopping studies that compare pyrido[3,2-d] and pyrido[2,3-d] regioisomers. Pyrido[2,3-d]pyrimidine-2,4-diones have demonstrated eEF-2K inhibition (IC50 = 420 nM) [5], whereas pyrido[3,2-d] isomers engage PI3K/CDK/DYRK/MNK kinases [1][2][3]. Testing the target compound alongside its [2,3-d] isomer counterpart enables evaluation of scaffold-specific kinase selectivity and can identify off-target liabilities or unexpected polypharmacology.

Quote Request

Request a Quote for 3-(4-chlorobenzyl)-1-(3-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.